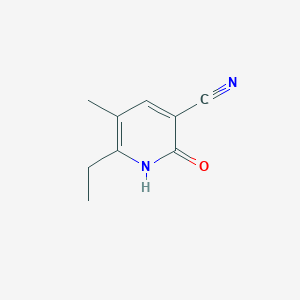

6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Vue d'ensemble

Description

Méthodes De Préparation

Analyse Des Réactions Chimiques

Formocortal subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.

Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, comme l'halogénation ou l'alkylation.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et de l'aluminium et des agents halogénants comme le chlore ou le brome . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Formocortal a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des corticostéroïdes et de leurs dérivés.

Biologie : Il est utilisé pour étudier les effets biologiques des corticostéroïdes sur divers types de cellules et tissus.

Médecine : Il est utilisé dans le développement de nouvelles thérapies à base de corticostéroïdes pour les maladies inflammatoires et auto-immunes.

Industrie : Il est utilisé dans la formulation de crèmes et d'onguents topiques pour le traitement des affections cutanées.

Mécanisme d'action

Formocortal exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison active le récepteur, lui permettant de se transloquer dans le noyau, où il peut moduler l'expression de gènes spécifiques impliqués dans l'inflammation et la réponse immunitaire . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des cytokines pro-inflammatoires et la promotion des protéines anti-inflammatoires .

Applications De Recherche Scientifique

Formocortal has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of corticosteroids and their derivatives.

Biology: It is used to investigate the biological effects of corticosteroids on various cell types and tissues.

Medicine: It is used in the development of new corticosteroid-based therapies for inflammatory and autoimmune diseases.

Industry: It is used in the formulation of topical creams and ointments for the treatment of skin conditions.

Mécanisme D'action

Formocortal exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, allowing it to translocate to the nucleus, where it can modulate the expression of specific genes involved in inflammation and immune response . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparaison Avec Des Composés Similaires

Formocortal est similaire à d'autres corticostéroïdes, tels que l'hydrocortisone, la prednisone et la dexaméthasone. il est unique dans sa structure chimique spécifique, qui comprend un groupe chloroéthoxy et un groupe formyle . Cette structure unique peut contribuer à ses propriétés pharmacologiques spécifiques et à ses applications thérapeutiques .

Les composés similaires comprennent :

Hydrocortisone : Un corticostéroïde naturel aux propriétés anti-inflammatoires.

Prednisone : Un corticostéroïde synthétique utilisé pour traiter une variété d'affections inflammatoires et auto-immunes.

Dexamethasone : Un corticostéroïde synthétique puissant aux effets anti-inflammatoires importants.

Activité Biologique

Overview

6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 113124-05-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities, supported by relevant research findings and case studies.

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- IUPAC Name : 6-Ethyl-5-methyl-2-oxo-1H-pyridine-3-carbonitrile

- Canonical SMILES : CCC1=C(C=C(C(=O)N1)C#N)C

These properties suggest that the compound possesses a unique structure conducive to various biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various bacterial strains, with MIC values reported as low as 0.22 μg/mL for certain derivatives in related studies .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

This indicates a strong potential for development as an antimicrobial agent.

Cytotoxic Activity

The cytotoxic effects of the compound have also been investigated. In vitro assays revealed:

- Cell Lines Tested : HeLa, HCT116, and A375 human tumor cell lines.

The compound exhibited IC50 values greater than 60 μM, indicating low cytotoxicity compared to standard cytotoxic agents . This suggests that while it may have some cytotoxic effects, it is relatively safe for use in therapeutic contexts.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes involved in disease processes:

- DNA Gyrase Inhibition : IC50 values ranged from 12.27 to 31.64 μM.

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |

These findings highlight its potential as a therapeutic agent targeting bacterial infections and cancer.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives of dihydropyridine compounds, including our target compound. The results indicated that modifications to the dihydropyridine structure could enhance both antimicrobial and anticancer activities .

Another investigation focused on transition metal complexes of similar compounds, which demonstrated enhanced bioactivity against microbial strains compared to their parent compounds. These complexes exhibited significant thermal stability and antimicrobial properties .

Propriétés

IUPAC Name |

6-ethyl-5-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-3-8-6(2)4-7(5-10)9(12)11-8/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVWRICIKRDFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344238 | |

| Record name | 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113124-05-3 | |

| Record name | 6-Ethyl-1,2-dihydro-5-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113124-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonitrile, 6-ethyl-1,2-dihydro-5-methyl-2-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.